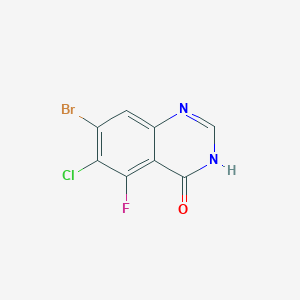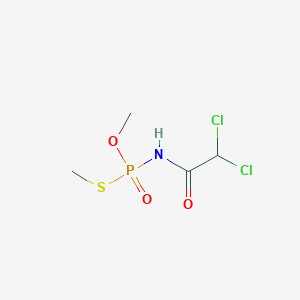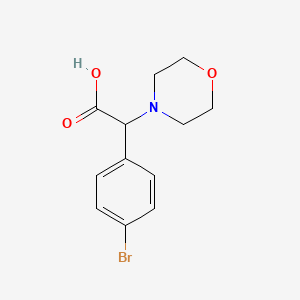
3-(Piperidin-3-yl)-3,4-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-3-yl)-3,4-dihydroquinazoline is a heterocyclic compound that features both a piperidine ring and a quinazoline ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and quinazoline moieties in its structure suggests that it may exhibit a range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)-3,4-dihydroquinazoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a piperidine derivative with a quinazoline precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-3-yl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives, which may exhibit different pharmacological properties .
Applications De Recherche Scientifique
3-(Piperidin-3-yl)-3,4-dihydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-3-yl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may influence signaling pathways involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperidin-3-yl)-quinazoline: Lacks the dihydro moiety but shares the piperidine and quinazoline rings.
3,4-Dihydroquinazoline: Lacks the piperidine ring but contains the dihydroquinazoline structure.
Uniqueness
3-(Piperidin-3-yl)-3,4-dihydroquinazoline is unique due to the presence of both the piperidine and dihydroquinazoline moieties. This dual structure may confer distinct pharmacological properties compared to compounds containing only one of these rings .
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
3-piperidin-3-yl-4H-quinazoline |
InChI |
InChI=1S/C13H17N3/c1-2-6-13-11(4-1)9-16(10-15-13)12-5-3-7-14-8-12/h1-2,4,6,10,12,14H,3,5,7-9H2 |
Clé InChI |
HMIMBFCKNCOGTD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)N2CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Methanofuro[2,3-C]pyridine](/img/structure/B13972844.png)



![4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid](/img/structure/B13972875.png)








![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine](/img/structure/B13972925.png)
